Molecular Characterization and Analytical Applications of Chaetomellic Acid A-d3 Disodium Salt
Molecular Characterization and Analytical Applications of Chaetomellic Acid A-d3 Disodium Salt
Executive Summary
The precise molecular weight of Chaetomellic Acid A-d3 Disodium Salt is 373.45 g/mol [1]. With the molecular formula C19H29D3Na2O4 , this specialized compound is an isotopically labeled, water-soluble derivative of Chaetomellic Acid A[1]. The base molecule is a potent, highly specific inhibitor of Ras farnesyl-protein transferase (FPTase), making it a critical asset in oncology and signal transduction research[1][2]. This technical guide dissects the physicochemical properties, mechanistic causality, and self-validating analytical protocols associated with this biochemical tool.
Physicochemical Profiling & Causality of Modifications
Chaetomellic Acid A is an alkyl dicarboxylic acid originally isolated from the fermentation broth of the fungus Chaetomella acutiseta[1][2]. In its native free-acid form, the molecule is highly lipophilic. The engineered modifications in the A-d3 Disodium Salt variant serve distinct, calculated purposes:
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The Disodium Salt Modification (Solubility Causality): The native free acid exhibits poor aqueous solubility, which can lead to micelle formation or precipitation in physiological buffers, skewing in vitro assay results. Conversion to the disodium salt (MW 370.43 g/mol ) breaks this limitation, ensuring monomeric dispersion and reliable bioavailability in aqueous environments without the need for high concentrations of denaturing solvents like DMSO[3][4].
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The Deuterium (d3) Substitution (Analytical Causality): Substituting three specific hydrogen atoms with deuterium yields the d3 variant (MW 373.45 g/mol )[1]. This +3 Da mass shift does not alter the compound's pharmacodynamics or chromatographic retention time. Instead, it provides a distinct mass-to-charge (m/z) signature. This is the cornerstone of Isotope Dilution Mass Spectrometry (IDMS), allowing the compound to serve as a perfect internal standard (IS) that corrects for matrix effects and extraction losses during pharmacokinetic profiling.
Mechanism of Action: Target Causality
Chaetomellic Acid A acts as a highly specific, competitive inhibitor of FPTase, demonstrating an IC50 of approximately 55 nM in isolated enzyme assays[5]. FPTase normally catalyzes the transfer of a 15-carbon farnesyl isoprenoid from farnesyl pyrophosphate (FPP) to the C-terminal CAAX motif of Ras proteins, a necessary step for Ras membrane anchoring and activation[5][6].
The dicarboxylic acid moiety of Chaetomellic Acid A structurally mimics the pyrophosphate leaving group of FPP, competitively blocking the active site[6]. Because mutant Ras is a prevalent oncogene, blocking its membrane localization via FPTase inhibition remains a major pharmacological target[1][5].
Figure 1: Mechanism of Ras farnesylation inhibition by Chaetomellic Acid A.
Quantitative Data Summary
The following table summarizes the physicochemical distinctions between the variants of Chaetomellic Acid A to guide experimental selection:
| Compound Variant | Molecular Formula | Molecular Weight ( g/mol ) | Primary Application |
| Chaetomellic Acid A (Free Acid) | C19H32O4 | ~324.46 - 326.5 | Basic structural studies; requires organic solvents. |
| Chaetomellic Acid A Disodium Salt | C19H32Na2O4 | 370.43 | Aqueous-based cellular and enzymatic inhibition assays[3][4]. |
| Chaetomellic Acid A-d3 Disodium Salt | C19H29D3Na2O4 | 373.45 | Internal standard for precise LC-MS/MS quantification[1]. |
Self-Validating Experimental Protocols
Protocol 1: Absolute Quantification via LC-MS/MS using d3-Internal Standard
This protocol utilizes the d3 variant to establish a self-validating quantification system where matrix suppression is mathematically nullified.
Figure 2: LC-MS/MS workflow utilizing Chaetomellic Acid A-d3 for absolute quantification.
Step-by-Step Methodology & Causality:
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Sample Spiking: Aliquot 100 µL of biological plasma. Spike with a known concentration (e.g., 50 ng/mL) of Chaetomellic Acid A-d3 Disodium Salt[1].
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Causality: Introducing the IS at the very beginning ensures that any subsequent volumetric losses or degradation affect the analyte and IS equally, making the protocol self-validating.
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Protein Precipitation & SPE: Add 300 µL of cold acetonitrile to precipitate proteins. Centrifuge at 14,000 x g for 10 mins. Transfer the supernatant to a Solid Phase Extraction (SPE) cartridge.
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Causality: Removing phospholipids prevents ion suppression in the mass spectrometer's electrospray ionization (ESI) source.
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UHPLC Separation: Inject the eluate onto a C18 reversed-phase column.
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Causality: Because deuterium substitution minimally affects hydrophobicity, the native drug and the d3-IS will co-elute at the exact same retention time, experiencing identical ionization conditions.
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MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode. Monitor the specific transitions for the native compound and the +3 Da shifted transitions for the d3-IS.
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Causality: The mass spectrometer resolves the co-eluting compounds purely by mass, allowing the ratio of their peak areas to provide an absolute quantification immune to matrix variability.
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Protocol 2: In Vitro FPTase Inhibition Assay
Step-by-Step Methodology & Causality:
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Buffer Preparation: Prepare an aqueous assay buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 5 µM ZnCl2).
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Causality: Zn2+ is a required catalytic cofactor for FPTase activity.
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Inhibitor Dilution: Dissolve Chaetomellic Acid A Disodium Salt directly in the assay buffer.
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Causality: Using the disodium salt[4] avoids the need for high concentrations of DMSO (which can denature the enzyme), ensuring the inhibitor remains fully soluble and monomeric.
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Enzyme Reaction: Combine recombinant FPTase, [3H]-FPP, and the target Ras protein substrate. Add the inhibitor at varying concentrations (1 nM to 10 µM).
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Scintillation Counting: Measure the incorporation of[3H]-farnesyl into the Ras protein.
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Causality: The reduction in radioactive signal is directly proportional to the competitive inhibition of the FPTase active site by Chaetomellic Acid A[6].
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References
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Product Name : Chaetomellic Acid A-d3 Disodium Salt | Pharmaffiliates Source: Pharmaffiliates URL:[Link][1]
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Synthesis of Protein Farnesyltransferase and Protein Geranylgeranyltransferase Inhibitors: Rapid Access to Chaetomellic Acid A and Its Analogues - PubMed Source: NIH / PubMed URL:[Link][6]
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Farnesyltransferase inhibitor - Wikipedia Source: Wikipedia URL: [Link][5]
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85-1620-67 Chaetomellic Acid A Disodium Salt 25mg CAS No:161308-35-6 Source: AS-1 URL:[Link][4]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. axel.as-1.co.jp [axel.as-1.co.jp]
- 5. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Synthesis of Protein Farnesyltransferase and Protein Geranylgeranyltransferase Inhibitors: Rapid Access to Chaetomellic Acid A and Its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
